2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the cyano group or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano group and thiazole ring play crucial roles in its binding to specific proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds such as:
2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide: This compound has a similar structure but with different substituents on the thiazole ring.
2-Cyano-N-(4-ethylphenyl)acetamide: This compound lacks the thiazole ring, making it structurally simpler.
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide: This compound has additional methyl groups on the phenyl ring, affecting its chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-10-3-5-11(6-4-10)12-9-19-14(16-12)17-13(18)7-8-15/h3-6,9H,2,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUZEMBITVCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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